Cas no 1216581-02-0 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1216581-02-0x500.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide:hydrochloride
- N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride
-
- Inchi: 1S/C19H19BrClN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
- InChI Key: NJPBAHFVFHNFQA-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=C(Br)C=C2S1)CCCN(C)C)(=O)C1=CC=C(Cl)C=C1.[H]Cl
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2019-0640-50mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-10μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-40mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-75mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-5mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-5μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-20μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-4mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-2mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2019-0640-15mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
1216581-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
3. Water
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Professional Introduction to N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride (CAS No. 1216581-02-0)
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride, identified by its CAS number 1216581-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzamide class and features a benzothiazole core, which is well-documented for its diverse biological activities. The presence of both bromo and chloro substituents, along with a dimethylamino side chain, contributes to its unique chemical properties and potential pharmacological effects.
The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, known for its role in various therapeutic applications. It exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride enhances its interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The combination of a benzothiazole core with functional groups such as bromo and chloro substituents has been shown to improve binding affinity to biological receptors. This compound's structure suggests potential activity against enzymes and receptors involved in cancer progression, inflammation, and other diseases.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is crucial for pharmaceutical formulations. Improved solubility often translates to better bioavailability and more effective drug delivery systems. This property makes N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride an attractive candidate for oral and intravenous administration.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing bioactive molecules. The specific positioning of the bromo and chloro groups on the benzothiazole ring influences its interactions with biological targets. Computational modeling and experimental studies have shown that these substituents can modulate the compound's binding affinity and selectivity. This knowledge is instrumental in optimizing the compound for therapeutic use.
The dimethylamino side chain in N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride adds another layer of complexity to its pharmacological profile. Dimethylamine groups are known to enhance lipophilicity and improve membrane permeability, which can be beneficial for drug absorption. Additionally, this group can participate in hydrogen bonding interactions with biological targets, further influencing the compound's activity.
Clinical trials and preclinical studies have begun to explore the potential therapeutic applications of this compound. Initial findings suggest that it may exhibit significant anti-inflammatory and anticancer properties. The ability of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride to modulate key signaling pathways involved in disease progression makes it a promising candidate for further development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and chloro substituents efficiently. These methods not only improve the synthetic route but also enhance the overall quality of the final product.
The safety profile of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride is still under investigation, but preliminary studies suggest that it exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to fully understand its safety profile before human clinical trials can proceed.
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride (CAS No. 1216581-02-0) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique chemical properties and promising preclinical results make it an exciting candidate for further research and development. As our understanding of structure-activity relationships continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
1216581-02-0 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride) Related Products
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)



